molecular formula C19H28N2O2S B15113390 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Cat. No.: B15113390
M. Wt: 348.5 g/mol
InChI Key: VOCXWSKSSGUQPH-UHFFFAOYSA-N
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Description

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethyl group and the morpholin-4-ylthian-4-yl moiety. Common reagents used in these reactions include ethylating agents, thianyl intermediates, and morpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}benzamide: Similar structure but with a piperidine ring instead of a thiane ring.

    4-ethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzamide: Similar structure but with a phenyl ring instead of a thiane ring.

Uniqueness

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

4-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O2S/c1-2-16-3-5-17(6-4-16)18(22)20-15-19(7-13-24-14-8-19)21-9-11-23-12-10-21/h3-6H,2,7-15H2,1H3,(H,20,22)

InChI Key

VOCXWSKSSGUQPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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